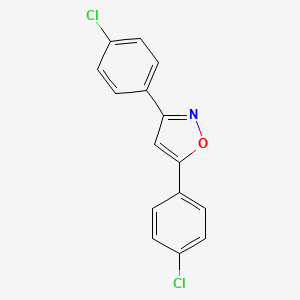

3,5-Bis(4-chlorophenyl)-1,2-oxazole

Description

Structure

3D Structure

Properties

CAS No. |

14688-30-3 |

|---|---|

Molecular Formula |

C15H9Cl2NO |

Molecular Weight |

290.14406 |

Synonyms |

Isoxazole, 3,5-bis(4-chlorophenyl)- |

Origin of Product |

United States |

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Conformation

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 3,5-Bis(4-chlorophenyl)-1,2-oxazole, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide a detailed picture of its structure.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constants

In the ¹H NMR spectrum of a related compound, 3-(4-chlorophenyl)-5-phenylisoxazole, the isoxazole (B147169) proton appears as a singlet at 6.80 ppm. rsc.org The aromatic protons of the two phenyl rings resonate in the multiplet region between 7.45 and 7.85 ppm. rsc.org For 2,5-bis(4-chlorophenyl)oxazole, the aromatic protons of the 4-chlorophenyl groups appear as doublets at approximately 8.03 ppm and 7.64 ppm. rsc.org

Table 1: ¹H and ¹³C NMR Data for Related Isoxazole Structures

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 3-(4-chlorophenyl)-5-phenylisoxazole rsc.org | 7.85–7.79 (m, 4H, ArH), 7.52–7.45 (m, 5H, ArH), 6.80 (s, 1H, isoxazole-H) | 170.6, 161.9, 136.0, 130.3, 129.2, 129.0, 128.0, 127.6, 127.2, 125.8, 97.2 |

2D NMR Techniques (COSY, HSQC) for Connectivities

Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in confirming the connectivity of atoms within the molecule.

A COSY spectrum reveals proton-proton (¹H-¹H) couplings. For this compound, this would show correlations between adjacent protons on the phenyl rings, helping to assign the signals of the AA'BB' spin systems characteristic of 1,4-disubstituted benzene (B151609) rings.

An HSQC spectrum maps the correlation between protons and their directly attached carbons (¹H-¹³C). researchgate.net This technique would definitively link the proton signals of the chlorophenyl rings to their corresponding carbon signals, confirming the assignments made from the one-dimensional spectra. researchgate.net For instance, the proton at the 4-position of the isoxazole ring would show a cross-peak with the C4 carbon, solidifying its chemical shift assignment. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Band Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

For oxazole (B20620) derivatives, key vibrational bands include:

C=N stretching: Typically observed in the region of 1600-1650 cm⁻¹. wpmucdn.com

C=C stretching of the aromatic rings, which appear in the 1400-1600 cm⁻¹ range. wpmucdn.com

C-O-C stretching of the oxazole ring.

C-H stretching of the aromatic rings, usually found above 3000 cm⁻¹. wpmucdn.com

C-Cl stretching of the chlorophenyl groups, which would be expected in the lower frequency region of the spectrum.

In a related compound, 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the C=N stretching vibration was observed at 1606 cm⁻¹ in the experimental FT-IR spectrum. materialsciencejournal.org For ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate, significant IR peaks were noted at 1726, 1477, 1411, 1184, 1127, 1090, and 833 cm⁻¹. rsc.org

Table 2: Characteristic FT-IR Bands for Related Oxazole Structures

| Compound | Key IR Bands (cm⁻¹) |

|---|---|

| 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole materialsciencejournal.org | 1606 (C=N) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation of related 1,2,4-oxadiazoles often involves cleavage of the heterocyclic ring. researchgate.net The fragmentation pattern of this compound would likely show fragments corresponding to the chlorophenyl groups and parts of the oxazole ring. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments. For instance, the mass spectrum of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-... showed fragments characteristic of the 4-chlorophenylsulfonyl moiety. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

For conjugated systems like this compound, the UV-Vis spectrum is expected to show strong absorption bands corresponding to π-π* transitions. researchgate.net In a study of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles, the UV spectra in dichloromethane (B109758) showed a single, unstructured band attributed to a π-π* electron transition in the conjugated bond network. researchgate.net Similarly, the UV-Visible analysis of 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole was performed in the 200 to 800 nm range. materialsciencejournal.org The exact position of the absorption maximum (λ_max) for this compound would depend on the extent of conjugation through the entire molecule.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state.

For [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol, a related compound, X-ray diffraction analysis revealed that the molecule is nearly planar, with the benzene and oxadiazole rings having a small dihedral angle between them. researchgate.net The crystal structure also showed the presence of hydrogen bonding interactions that lead to the formation of dimers, which are further connected into sheets. researchgate.net A similar analysis of this compound would provide detailed information on its three-dimensional structure, including the planarity of the ring systems and the nature of any intermolecular interactions, such as π-π stacking, which are common in aromatic compounds.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-(4-chlorophenyl)-5-phenylisoxazole |

| 2,5-bis(4-chlorophenyl)oxazole |

| 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole |

| ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate |

| 1,2,4-oxadiazoles |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-... |

| 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles |

Computational Chemistry and Theoretical Studies of 3,5 Bis 4 Chlorophenyl 1,2 Oxazole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry, electronic properties, and vibrational frequencies of molecules, providing results that are often in good agreement with experimental data.

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. This process, known as geometry optimization, provides detailed information on bond lengths, bond angles, and dihedral angles.

| Ring System | Dihedral Angle (°) |

|---|---|

| 4-chlorophenyl ring | 62.8 (2) |

| 2-methylphenyl ring | 65.1 (3) |

| Phenylene ring | 15.1 (2) |

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.orgyoutube.com The energy difference between the HOMO and LUMO, known as the energy gap (Eg), is a critical parameter for determining molecular stability, chemical reactivity, and kinetic stability. malayajournal.orgresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.netresearchgate.net

In a study of 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole, DFT calculations were used to determine the HOMO and LUMO energies. malayajournal.org The HOMO was found to be localized over the imidazole (B134444) and phenyl rings, while the LUMO was situated on the imidazole and chloro-substituted phenyl ring. malayajournal.org The calculated energy gap was 4.0106 eV, indicating good chemical stability. malayajournal.org For the compound 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole, a theoretical energy gap of 3.98 eV was found, similarly suggesting that the molecule is stable. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

| 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole | - | - | 3.98 | researchgate.net |

Understanding the distribution of electronic charge within a molecule is key to predicting its interaction with other molecules. Methods like Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are used to calculate the partial atomic charges on each atom. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net The MEP surface helps in identifying the reactive sites of a molecule, including regions involved in hydrogen bonding and other intermolecular interactions. malayajournal.org In MEP maps, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are favorable for nucleophilic attack. malayajournal.org

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These indices include chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω).

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A higher hardness value corresponds to greater stability. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

These descriptors are calculated using the energies of the HOMO and LUMO and are instrumental in comparing the chemical reactivity of different molecules. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

Most molecules are not rigid structures and can exist in various spatial arrangements or conformations. Conformational analysis involves identifying the stable conformers and the energy barriers for interconversion between them. This is often achieved by mapping the potential energy surface (PES), which describes the energy of a molecule as a function of its geometry.

For instance, a computational study on Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, a related oxazole (B20620) derivative, identified two low-energy conformers using DFT calculations at the B3LYP/6-311++G(d,p) level. researchgate.net These conformers differed in the orientation of the ester group relative to the oxazole ring. The calculations predicted one conformer to be more stable by approximately 3.0 kJ mol-1 in the gas phase. researchgate.net Such studies are crucial for understanding how molecular flexibility can influence physical and chemical properties.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Theoretical vibrational analysis is a standard computational procedure used to predict the infrared (IR) and Raman spectra of a molecule. DFT calculations can determine the vibrational frequencies and intensities corresponding to the different normal modes of a molecule. nih.gov

Comparing these calculated frequencies with experimental spectra (e.g., FT-IR and FT-Raman) serves two main purposes: it helps in the accurate assignment of the observed spectral bands to specific molecular vibrations, and it validates the accuracy of the computational method and the optimized molecular geometry. nih.govnih.gov Often, a scaling factor is applied to the calculated frequencies to correct for approximations in the theoretical model and anharmonicity, leading to a good correlation between theoretical and experimental data. nih.govresearchgate.net This comparative approach was successfully used in the vibrational analysis of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin), where theoretical frequencies showed good agreement with experimental FT-IR and FT-Raman spectra. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods are routinely used to predict the spectroscopic parameters of organic molecules, providing valuable data for structural confirmation and analysis. Density Functional Theory (DFT) is a principal method for these predictions, offering a balance between accuracy and computational cost.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a key application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP, is highly effective for calculating the isotropic shielding constants of nuclei such as ¹H and ¹³C. These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard, usually tetramethylsilane (B1202638) (TMS).

For 3,5-Bis(4-chlorophenyl)-1,2-oxazole, theoretical calculations would predict distinct signals for the protons and carbons of the chlorophenyl rings and the oxazole core. The chemical shifts are influenced by the electronic environment of each nucleus, which is shaped by factors like the electronegativity of the nitrogen and oxygen atoms in the oxazole ring and the electron-withdrawing effect of the chlorine atoms on the phenyl rings. By modeling the molecule, one can obtain precise theoretical chemical shifts that aid in the assignment of experimental spectra.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical computational outputs for similar structures. Actual experimental values may vary.)

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbon | C3 (Oxazole) | - | ~162.0 |

| Carbon | C4 (Oxazole) | ~7.0 | ~100.0 |

| Carbon | C5 (Oxazole) | - | ~170.0 |

| Carbon | C1' (p-chlorophenyl at C3) | - | ~127.0 |

| Carbon | C2'/C6' (p-chlorophenyl at C3) | ~7.8 | ~128.0 |

| Carbon | C3'/C5' (p-chlorophenyl at C3) | ~7.5 | ~129.5 |

| Carbon | C4' (p-chlorophenyl at C3) | - | ~137.0 |

| Carbon | C1'' (p-chlorophenyl at C5) | - | ~125.0 |

| Carbon | C2''/C6'' (p-chlorophenyl at C5) | ~8.1 | ~129.0 |

| Carbon | C3''/C5'' (p-chlorophenyl at C5) | ~7.6 | ~130.0 |

| Carbon | C4'' (p-chlorophenyl at C5) | - | ~139.0 |

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). nih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic system, which includes the two chlorophenyl rings and the oxazole heterocycle. Computational studies on similar diaryl oxadiazole systems have demonstrated the utility of TD-DFT in analyzing their electronic structure and absorption properties. nih.gov The predicted spectrum can help understand the electronic properties of the molecule and how they are influenced by its structure.

Non-Covalent Interactions and Supramolecular Assembly Prediction

The solid-state packing and intermolecular interactions of this compound can be elucidated through computational modeling. These non-covalent interactions are fundamental to the material's crystal engineering and physical properties.

π-π Stacking: The presence of multiple aromatic rings (two chlorophenyl and one oxazole) makes π-π stacking a significant interaction in the supramolecular assembly of this compound. These interactions occur when the planar aromatic rings stack on top of each other, typically in a parallel-displaced or T-shaped arrangement. Computational studies on related oxadiazole systems have confirmed the presence of such interactions using DFT calculations and Quantum Theory of Atoms in Molecules (QTAIM) analysis. nih.gov For this compound, π-π stacking is expected between the chlorophenyl rings of adjacent molecules, contributing significantly to the stability of the crystal lattice.

Hirshfeld Surface Analysis: A powerful computational tool for analyzing intermolecular interactions is Hirshfeld surface analysis. This method maps various properties onto a surface defined by the molecule's electron density, allowing for the visualization and quantification of different intermolecular contacts. For a related compound, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, Hirshfeld analysis revealed that H···H, C···H, and Cl···H contacts were the most significant contributors to the crystal packing. nih.gov A similar analysis for this compound would provide a detailed breakdown of the interactions governing its supramolecular structure.

Interactive Data Table: Predicted Intermolecular Interactions in the Crystal Packing of this compound (Based on typical findings for similar chloro-substituted diaryl heterocyclic compounds)

| Interaction Type | Description | Predicted Contribution |

| π-π Stacking | Stacking between chlorophenyl rings and/or oxazole rings of adjacent molecules. | Significant |

| C-H···Cl | Weak hydrogen bond between a phenyl C-H and a chlorine atom. | Moderate |

| C-H···N/O | Weak hydrogen bond between a phenyl C-H and the oxazole N or O atom. | Moderate |

| H···H Contacts | General Van der Waals interactions between hydrogen atoms. | High |

| C-H···π | Interaction between a C-H bond and the face of an aromatic ring. | Minor |

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. For the synthesis of this compound, theoretical calculations can be used to investigate plausible reaction pathways, identify intermediates, and model the high-energy transition states that connect them.

A common route for synthesizing 3,5-diaryl-1,2-oxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, or the cyclization of an appropriate β-diketone or its equivalent with hydroxylamine (B1172632). For instance, the reaction of a 4-chlorobenzonitrile (B146240) oxide with 4-chloro-phenylacetylene could be a plausible pathway.

Transition State Modeling: Using DFT methods, the geometries of reactants, products, intermediates, and transition states can be optimized. A transition state is a first-order saddle point on the potential energy surface, and its structure represents the highest energy barrier along the reaction coordinate. Locating and characterizing the transition state is crucial for understanding the reaction's kinetics and selectivity. Frequency calculations are performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Advanced Research Applications and Potential in Chemical Science

Role as Building Blocks in Complex Organic Synthesis

The 1,2-oxazole ring is a versatile synthon in organic chemistry. thieme-connect.de Its stability allows it to be carried through multi-step syntheses, while its latent functionalities can be unmasked under specific conditions to yield more complex structures. Research has demonstrated that oxazoles can participate as dienes in Diels-Alder reactions, providing a pathway to substituted pyridines and furans. thieme-connect.de

Furthermore, various substituted 1,2-oxazoles are developed as amino acid-like building blocks for creating novel peptides and other complex molecules. nih.gov The synthesis of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates highlights a strategy where the oxazole (B20620) core is constructed from β-enamino ketoesters and hydroxylamine (B1172632) hydrochloride. nih.gov This approach allows for the creation of diverse, functionalized oxazoles suitable for further elaboration. nih.gov

While direct synthetic applications of 3,5-Bis(4-chlorophenyl)-1,2-oxazole as a building block are not extensively documented, its structure suggests potential. The oxazole ring could be cleaved reductively to reveal a β-hydroxy ketone, a valuable intermediate. The two chlorophenyl groups can be modified through cross-coupling reactions, enabling the construction of larger, more complex aryl-based architectures.

Table 1: Synthetic Utility of the Oxazole Ring

| Reaction Type | Oxazole Function | Product(s) | Reference |

|---|---|---|---|

| Diels-Alder Cycloaddition | Diene | Substituted Pyridines, Furans | thieme-connect.de |

| Ring-Opening | Latent β-hydroxy ketone | β-Hydroxy Ketones | General Reactivity |

Application in Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, π-π stacking, metal coordination) to construct large, ordered assemblies. Heterocyclic compounds are cornerstones in this field due to their defined geometries and ability to engage in these interactions. Derivatives of 1,3,5-oxadiazine, which are structurally related to oxazoles, have found use in supramolecular chemistry. sciforum.net

The structure of this compound is well-suited for supramolecular applications. The two large, electron-rich chlorophenyl rings provide surfaces for π-π stacking interactions. The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor. The planar nature of the diaryl-oxazole system would facilitate the formation of ordered, stacked structures in the solid state or in solution. These interactions are fundamental to the design of liquid crystals, gels, and other self-assembled materials.

Integration into Polymeric or Material Scaffolds for Advanced Functionality

The incorporation of heterocyclic units into polymers is a powerful strategy for creating materials with tailored electronic, thermal, or responsive properties. Oxazole and oxazoline (B21484) moieties have been successfully integrated into polymer chains. nih.govnih.gov For instance, poly(2-isopropenyl-2-oxazoline) contains pendant oxazoline rings that can be modified post-polymerization through ring-opening reactions with carboxylic acids, leading to functional amide-ester linkages. nih.gov This allows for the tuning of polymer properties, such as creating thermosensitive materials. nih.gov In other work, mesoionic 1,3-oxazolium-5-olates have been immobilized on polymeric supports to facilitate the synthesis of other heterocyclic compounds like 1,2,4-triazoles. nih.gov

Given these precedents, this compound could be functionalized to create a polymerizable monomer. For example, converting one of the chloro-substituents to a vinyl or acrylate (B77674) group would allow it to be incorporated into a polymer backbone via radical polymerization. The resulting polymer would feature the rigid, polar diaryl-oxazole unit as a pendant group, potentially imparting high thermal stability, specific optical properties, or a high refractive index to the material.

Theoretical Exploration as Ligands in Metal-Organic Frameworks (MOFs) for Gas Capture (e.g., CO2)

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is critical for determining the pore size, shape, and chemical environment of the MOF's internal surface. Heterocyclic ligands containing nitrogen and oxygen atoms are of great interest for their ability to coordinate with metal centers.

While 1,2,4-oxadiazoles and 1,3,4-oxadiazoles have been more extensively studied as ligands in MOFs, the 1,2-oxazole ring presents similar potential. nih.gov The nitrogen atom of the oxazole ring in this compound could serve as a coordination site for a metal ion. For this compound to function as a linker, it would need to be modified to include at least two coordination sites pointing in different directions, typically by adding carboxylate or other coordinating groups to the phenyl rings.

Theoretically, a dicarboxylate derivative of this compound could be a promising ligand for MOFs aimed at CO2 capture. The polar nature of the C-Cl bonds and the N-O bond within the oxazole ring could create a polar environment within the MOF pores, enhancing the affinity for quadrupolar CO2 molecules through favorable electrostatic interactions. The design of such linkers is a key challenge in creating MOFs with precisely controlled functionalities. chemrxiv.org

Table 2: Potential of this compound in MOF Design

| Feature | Role in MOF | Potential Advantage for CO2 Capture |

|---|---|---|

| Oxazole Nitrogen Atom | Metal Coordination Site | Forms the structural framework |

| Chlorophenyl Groups | Pore Wall Functionality | Increases polarity of the pore environment |

Development of Chemical Probes for Biological Systems (Focus on design and theoretical function)

Chemical probes are small molecules designed to interact with specific biological targets to study their function or to enable imaging. The design of such probes often involves a recognition element, a linker, and a reporter group (e.g., a fluorophore).

The 1,2-oxazole scaffold is present in many biologically active compounds. nih.gov This suggests that the diaryl-oxazole core of this compound could serve as a recognition element for certain biological targets. The design of a chemical probe based on this structure would involve strategically modifying one of the chlorophenyl rings to attach a linker and a reporter group. For instance, the conversion of a chloro-group to an amine or carboxylic acid would provide a handle for conjugation.

The theoretical function of such a probe would depend on the inherent biological activity of the diaryl-oxazole core. If this core were found to bind to a specific enzyme or receptor, the probe could be used to visualize the location and concentration of that target within cells or tissues. The design process focuses on creating a tool that mimics the structure and activity of a parent compound while allowing for detection. ljmu.ac.uk

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 3,5-diarylisoxazoles is a well-established area of organic chemistry. nih.gov However, there is a continuous drive to develop more efficient and environmentally friendly synthetic methods. Current synthetic strategies often involve multi-step processes that may utilize hazardous reagents and solvents, leading to the generation of significant chemical waste. Future research in this area should prioritize the development of "green" synthetic routes. nih.gov

Key areas for improvement include:

Catalytic Methods: The exploration of novel catalytic systems, such as transition metal catalysts, could offer more efficient and selective pathways to the isoxazole (B147169) ring system. nih.gov

One-Pot Reactions: Designing one-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, can significantly reduce reaction times, energy consumption, and waste generation.

Alternative Solvents: The use of greener solvents, such as water or bio-based solvents, in place of traditional volatile organic compounds is a critical aspect of sustainable chemistry.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. researchgate.net Applying this technology to the synthesis of 3,5-Bis(4-chlorophenyl)-1,2-oxazole could offer a more sustainable alternative to conventional heating methods.

Advancements in High-Throughput Computational Screening for Novel Derivatives

The discovery of new bioactive molecules is a time-consuming and expensive process. High-throughput computational screening (HTS) has emerged as a powerful tool to accelerate this process by rapidly evaluating large libraries of virtual compounds for their potential biological activity. Future research on this compound should leverage advancements in HTS to identify novel derivatives with enhanced therapeutic potential.

Future directions in this area include:

Development of Predictive Models: Building robust quantitative structure-activity relationship (QSAR) models can help in predicting the biological activity of novel derivatives based on their chemical structure.

Virtual Screening Libraries: The creation and screening of large, diverse virtual libraries of this compound derivatives will be crucial for identifying promising lead compounds.

Molecular Docking Studies: Utilizing molecular docking simulations to predict the binding affinity and interaction of these derivatives with specific biological targets can aid in the rational design of more potent and selective molecules.

Exploration of New Theoretical Application Areas

The biological activities of isoxazole derivatives are diverse, ranging from antimicrobial and anti-inflammatory to anticancer and neuroprotective effects. nih.gov While some applications of 3,5-diarylisoxazoles have been explored, there is significant potential to uncover new theoretical application areas for this compound.

Potential new areas of exploration include:

Agrochemicals: The structural motifs present in many biologically active compounds are also found in agrochemicals. Investigating the potential of this compound and its derivatives as herbicides, insecticides, or fungicides could open up new avenues of research.

Materials Science: The photophysical and electronic properties of some heterocyclic compounds make them suitable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or sensors. Exploring these properties for the target compound could be a fruitful area of future research.

Neglected Tropical Diseases: There is a constant need for new drugs to treat neglected tropical diseases. Screening this compound and its derivatives against the causative agents of these diseases could lead to the discovery of new therapeutic agents.

Integration of Multiscale Modeling Approaches

To gain a deeper understanding of the behavior of this compound in complex biological systems, it is essential to integrate multiscale modeling approaches. These approaches combine different levels of theoretical description, from quantum mechanics to coarse-grained simulations, to bridge the gap between molecular properties and macroscopic behavior.

Key aspects of this integration include:

Quantum Mechanical (QM) Calculations: QM methods can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of the molecule.

Molecular Mechanics (MM) Simulations: MM simulations can be used to study the conformational dynamics of the molecule and its interactions with biological macromolecules, such as proteins and nucleic acids.

Coarse-Grained (CG) Models: CG models allow for the simulation of larger systems over longer timescales, providing insights into processes such as self-assembly and membrane transport.

By combining these different modeling techniques, researchers can develop a more comprehensive understanding of the structure-activity relationships of this compound and its derivatives.

Challenges in Bridging Theoretical Predictions with Experimental Verification in Complex Systems

A significant challenge in the field of computational chemistry and drug discovery is the accurate prediction of experimental results, particularly in complex biological environments. While theoretical models can provide valuable insights, they are often based on simplifications and approximations that may not fully capture the intricacies of a real biological system.

Key challenges include:

Solvent Effects: The influence of the solvent environment on the conformation and reactivity of a molecule is often difficult to model accurately.

Protein Flexibility: Biological macromolecules are not static entities but rather exist as an ensemble of different conformations. Accounting for this flexibility in computational models is a major challenge.

Entropy: The entropic contributions to binding affinity are notoriously difficult to calculate accurately.

Off-Target Effects: Predicting potential off-target effects and toxicity is a critical but challenging aspect of drug development.

Addressing these challenges will require the development of more sophisticated theoretical models and the close integration of computational predictions with experimental validation. This iterative process of prediction and verification is essential for advancing our understanding of the biological activity of this compound and for the successful development of new therapeutic agents based on this scaffold.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for 3,5-Bis(4-chlorophenyl)-1,2-oxazole?

- Methodological Answer : A common approach involves refluxing substituted hydrazides or chalcone derivatives with aromatic aldehydes in polar aprotic solvents (e.g., DMSO or ethanol) under acidic catalysis. For example, analogous isoxazole derivatives are synthesized via 18-hour reflux in DMSO, followed by crystallization in water-ethanol mixtures to achieve moderate yields (~65%) . Optimization of reaction time, solvent choice, and stoichiometric ratios is critical to improving yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR are essential for confirming the substitution pattern of chlorophenyl groups and oxazole ring connectivity.

- Mass Spectrometry (ESI-FTMS) : Provides exact molecular weight confirmation and fragmentation patterns to validate structural integrity .

- X-ray Crystallography : Resolves crystal packing and molecular geometry, as demonstrated for structurally similar isoxazole derivatives (e.g., 3,5-Bis(4-fluorophenyl)isoxazole) .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

- Methodological Answer :

- Melting Point : Analogous oxadiazole derivatives (e.g., 3,5-Bis(4-chlorophenyl)-1,2,4-oxadiazole) exhibit melting points around 183°C, suggesting thermal stability during synthesis .

- Solubility : Limited solubility in water but dissolves in ethanol, DMSO, or dichloromethane, necessitating solvent optimization for biological assays.

- Stability : Stable under inert atmospheres but may degrade upon prolonged exposure to light or moisture, requiring storage in desiccated, dark conditions .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity or bioactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for functionalization .

- Molecular Docking : Screens against target proteins (e.g., fungal enzymes for antifungal studies) to rationalize bioactivity, as seen in similar oxazole derivatives .

- InChI Key Utilization : Leverages PubChem-derived identifiers (e.g., FUMDEZTXUVSZKQ-UHFFFAOYSA-N) for database cross-referencing and property prediction .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Replication : Conduct independent assays across multiple cell lines or microbial strains to confirm antifungal or cytotoxic effects .

- Metabolite Profiling : Identify degradation products (e.g., via LC-MS) that may interfere with activity measurements .

- Crystallographic Validation : Compare crystal structures of active vs. inactive batches to rule out polymorphic influences, as done for triazole derivatives .

Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance regioselectivity and reduce side reactions.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 18 hours to <4 hours) and improves yield, as demonstrated in triazole syntheses .

- In Situ Monitoring : Use FTIR or HPLC to track intermediate formation and adjust reagent addition dynamically .

Q. What experimental designs validate the environmental safety of this compound during disposal?

- Methodological Answer :

- Ecotoxicology Assays : Assess acute toxicity using Daphnia magna or algal models to determine LC values .

- Photodegradation Studies : Expose to UV light and analyze breakdown products via GC-MS to ensure non-persistence .

- Regulatory Compliance : Follow EPA guidelines for halogenated waste disposal, including neutralization prior to incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.